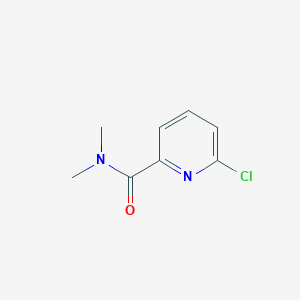

6-chloro-N,N-dimethylpyridine-2-carboxamide

描述

6-Chloro-N,N-dimethylpyridine-2-carboxamide is a pyridine derivative featuring a chloro substituent at the 6-position and a dimethylcarboxamide group at the 2-position of the aromatic ring. Its molecular formula is C₈H₉ClN₂O, with a molecular weight of approximately 184.62 g/mol (calculated based on structural analogs) . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of high-purity active pharmaceutical ingredients (APIs) under ISO-certified conditions . Its structural simplicity and functional groups make it a versatile scaffold for further chemical modifications.

属性

IUPAC Name |

6-chloro-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCWTWVWSPMBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263143 | |

| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845306-05-0 | |

| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845306-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide typically involves the following steps:

Chlorination of Pyridine: Pyridine is chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce a chlorine atom at the 6th position.

Formation of Carboxamide Group: The chlorinated pyridine is then reacted with dimethylamine in the presence of a suitable catalyst to form the carboxamide group at the 2nd position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

6-chloro-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include 6-hydroxy-N,N-dimethylpyridine-2-carboxamide or 6-alkoxy-N,N-dimethylpyridine-2-carboxamide.

Oxidation: Products include N-oxides of this compound.

Reduction: Products include 6-chloro-N,N-dimethylpyridine-2-amine.

科学研究应用

Antifungal Activity

Recent studies have highlighted the antifungal properties of 6-chloro-N,N-dimethylpyridine-2-carboxamide derivatives. For instance, a study published in the Journal of Pesticide Science demonstrated that certain synthesized pyridine carboxamides exhibited moderate to good in vitro antifungal activity against Botrytis cinerea, a significant plant pathogen. The compound was found to effectively inhibit succinate dehydrogenase, crucial for the pathogen's metabolism, indicating its potential as a leading fungicide candidate .

Drug Design and Development

The structural features of this compound make it an attractive scaffold in drug design. Its ability to form stable interactions with biological targets has been explored in the development of new pharmacological agents. Pyridine derivatives are known for their role in various therapeutic areas, including antibiotics and antiviral drugs, due to their bioactive properties .

Synthesis of Complexes

The compound has been investigated for its role in synthesizing platinum amino acid complexes, which are evaluated for their efficacy as cyanide scavengers. These complexes have shown promise in reducing nephrotoxicity while maintaining therapeutic efficacy, highlighting the importance of carboxamide ligands in drug formulations .

Biocatalysis

Research indicates that derivatives of this compound can be utilized in biocatalytic processes to produce valuable chemical intermediates. Whole-cell biotransformations using microorganisms have demonstrated the ability to convert pyridine derivatives into functionalized products, showcasing the compound's versatility in chemical synthesis .

Data Tables

Study on Antifungal Activity

In a study aimed at discovering novel antifungal agents, several pyridine carboxamides were synthesized and tested for their efficacy against plant pathogens. The results indicated that this compound exhibited significant antifungal properties, making it a candidate for further development as a fungicide .

Investigation of Platinum Complexes

A comprehensive investigation into platinum complexes containing carboxamide ligands revealed that these compounds effectively scavenge cyanide while exhibiting lower toxicity profiles compared to traditional therapies like hydroxocobalamin. The study emphasized the role of this compound in enhancing the safety and efficacy of these complexes .

作用机制

The mechanism of action of 6-chloro-N,N-dimethylpyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the carboxamide group can influence its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and application-based differences between 6-chloro-N,N-dimethylpyridine-2-carboxamide and analogous pyridine carboxamides.

Structural and Functional Differences

Positional Isomerism: The 4-chloro analog (hydrochloride salt) shares the same carboxamide group but differs in chloro substitution (4 vs. 6 position), altering electronic properties and steric interactions. This impacts reactivity in downstream syntheses.

Diisopropyl vs. dimethyl groups: The bulkier diisopropyl substituents in nicotinamide derivatives reduce solubility in polar solvents compared to the dimethyl analog.

Applications :

- This compound and its hydrochloride salt are optimized for pharmaceutical intermediates due to their stability and ease of functionalization.

- Simazine , a triazine herbicide, demonstrates how chloro-carboxamide analogs can diverge into agrochemical applications based on ring structure (triazine vs. pyridine).

生物活性

6-Chloro-N,N-dimethylpyridine-2-carboxamide is a chemical compound with significant potential in medicinal chemistry, particularly for its anti-inflammatory and antiviral activities. Its molecular formula is C₈H₉ClN₂O, and it has a molecular weight of 184.62 g/mol. This compound features a pyridine ring with a carboxamide group at the 2-position and a chlorine atom at the 6-position, which influences its biological activity through various mechanisms.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It is used as a precursor in synthesizing pyrimidine derivatives that are tested for their ability to inhibit inflammatory mediators. In vitro studies have reported IC50 values of less than 5 μM for some derivatives, highlighting their strong potential for drug development aimed at treating inflammatory conditions .

The anti-inflammatory activity is believed to involve the inhibition of key enzymes and cytokines involved in the inflammatory response. The compound's structural characteristics facilitate interactions with biological macromolecules, potentially disrupting signaling pathways that lead to inflammation.

Antiviral Activity

Recent studies have explored the antiviral efficacy of this compound derivatives against SARS-CoV-2. One derivative demonstrated an IC50 value of 0.50 µM against the viral main protease (Mpro), indicating significant antiviral potency . Computational docking studies suggest that these compounds fit well within the active sites of viral proteins, forming critical hydrogen bonds that enhance their inhibitory effects.

Case Studies

- SARS-CoV-2 Inhibition : A derivative of this compound was evaluated in Vero E6 cells and showed promising results against SARS-CoV-2, with high selectivity indices compared to standard antiviral agents like remdesivir .

- In Vivo Models : In murine models, compounds derived from this compound exhibited reduced viral loads and improved survival rates when administered post-infection, supporting its potential as a therapeutic agent .

Comparative Analysis of Derivatives

The following table summarizes different derivatives of this compound and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide | Contains an amino group instead of a chloro group | Potentially different biological activity |

| 6-chloro-N-methylpyridine-2-carboxamide | Lacks one methyl group on nitrogen | May exhibit altered pharmacokinetics |

| 3-chloro-N,N-dimethylpyridine-2-carboxamide | Chlorine at the 3-position instead of the 6-position | Different reactivity profile due to positional isomerism |

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical pathways involving pyridine derivatives. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthetic Pathways

- Chlorination : Introduction of chlorine at the 6-position can be achieved through electrophilic aromatic substitution.

- Carboxamide Formation : The carboxamide group can be synthesized via reaction with appropriate amine precursors under controlled conditions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N,N-dimethylpyridine-2-carboxamide, and what experimental conditions are critical for yield optimization?

- Methodology : Acyl chloride intermediates are commonly used. React 2-pyridinecarboxylic acid derivatives with dimethylamine in the presence of triethylamine (as a base) and acetonitrile as the solvent. Heating at 50–60°C for 2 hours facilitates amide bond formation. Post-reaction purification via silica gel chromatography (using chloroform or acetone as eluents) ensures product isolation . For chlorination, direct substitution or use of chlorinated precursors (e.g., 6-chloropyridine-2-carboxylic acid) may be employed.

Q. How can column chromatography be optimized for purifying this compound?

- Methodology : Use silica gel columns with polarity-adjusted eluents. For less polar byproducts, chloroform effectively elutes impurities, while acetone is suitable for polar derivatives. Monitor fractions via TLC (Rf ~0.3–0.5 in chloroform:methanol 9:1). Adjust gradient elution based on solubility and impurities observed in NMR or LC-MS pre-screening .

Q. What safety protocols should be followed when handling this compound, given its structural analogs' hazard profiles?

- Methodology : Refer to GHS classifications for similar pyridinecarboxamides: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (Category 4 acute toxicity). Store in airtight containers away from oxidizers. Emergency procedures should include skin decontamination with water and immediate medical consultation for accidental ingestion .

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties of this compound, and what are their limitations?

- Methodology : Use the ACD/Labs Percepta Platform to calculate logP (lipophilicity), pKa, and aqueous solubility. Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model solvation effects. Validate predictions with experimental HPLC retention times and NMR solubility tests in DMSO/water mixtures. Note that steric effects from the dimethylamide group may reduce prediction accuracy for reactivity .

Q. What crystallographic strategies are effective for resolving structural ambiguities in chloro-substituted pyridinecarboxamides?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement is optimal. Grow crystals via slow evaporation of dichloromethane/hexane. Use high-resolution data (θ ≤ 25°) to resolve chlorine atom positions. Twinning or disorder in the dimethylamide group may require iterative refinement with restraints on bond lengths and angles .

Q. How can substitution reactions at the chloro position be optimized for derivatization studies?

- Methodology : Screen nucleophiles (e.g., amines, thiols) under Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or SNAr conditions. Use DMF as a solvent at 80–100°C with K2CO3 as a base. Monitor reaction progress via LC-MS. For sterically hindered substrates, microwave-assisted synthesis (150°C, 20 min) improves conversion rates .

Q. What mechanistic insights explain contradictions in reaction outcomes between similar pyridinecarboxamides?

- Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 pathways. DFT calculations (Gaussian 16) model transition states for chlorine displacement. Compare Hammett σ values for substituents on the pyridine ring to correlate electronic effects with reactivity. Contradictions may arise from solvent polarity or competing side reactions (e.g., hydrolysis) .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact the compound’s biological or chemical activity?

- Methodology : Synthesize analogs (e.g., 6-chloro-N-ethyl-N-methyl variants) and compare via SAR studies. Assess solubility (shake-flask method), receptor binding (SPR assays), and metabolic stability (microsomal incubation). Methyl groups typically enhance metabolic resistance but reduce solubility, as seen in triazine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。